![molecular formula C16H10ClN3O2 B2408761 2-(7-氯-6H-吲哚[2,3-b]喹喔啉-6-基)乙酸 CAS No. 883279-80-9](/img/structure/B2408761.png)
2-(7-氯-6H-吲哚[2,3-b]喹喔啉-6-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a complex organic compound belonging to the indoloquinoxaline family. This compound is notable for its potential biological activities, including antiviral, antibacterial, and anticancer properties. The indoloquinoxaline scaffold is a significant structure in medicinal chemistry due to its ability to interact with biological macromolecules, such as DNA.
科学研究应用
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for developing new drugs.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties
作用机制
Target of Action
Compounds with similar structures, such as 6h-indolo[2,3-b]quinoxaline derivatives, have been reported to show dna duplex stabilization . This suggests that the compound might interact with DNA or related cellular components.
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents with both antiviral and cytotoxic properties . This suggests that the compound might interact with DNA, leading to changes in the DNA structure and affecting the transcription and replication processes.
Biochemical Pathways
Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might affect pathways related to DNA replication, transcription, and repair.
Result of Action
Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might induce changes at the molecular level, potentially affecting cell division and growth.
生化分析
Biochemical Properties
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
In cellular contexts, 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by disrupting vital processes for DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also interact with other biomolecules, leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can vary with different dosages in animal models . Studies have shown that it exhibits cytotoxic effects, but the threshold for these effects and any toxic or adverse effects at high doses are not well-defined .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid within cells and tissues are not well-characterized . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is not well-defined . It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction proceeds through the formation of an intermediate, which is then further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at specific positions on the indoloquinoxaline scaffold.
相似化合物的比较
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
6H-indolo[2,3-b]quinoxaline derivatives: Various derivatives with different substituents that exhibit similar biological activities
Uniqueness
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is unique due to the presence of the chloro and acetic acid functional groups, which can enhance its biological activity and specificity compared to other indoloquinoxaline derivatives. These functional groups can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAAFILSBWPKAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
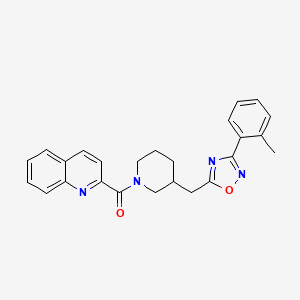
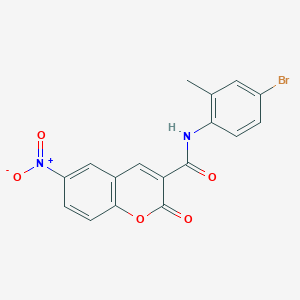
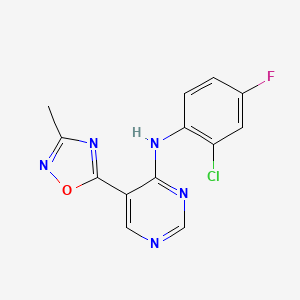



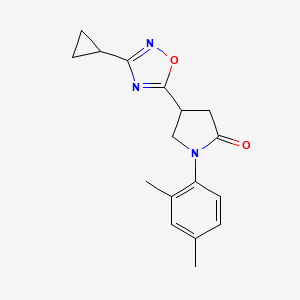
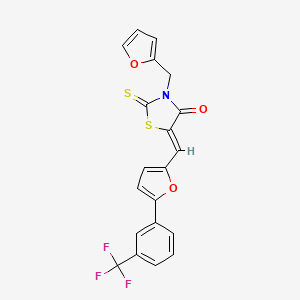
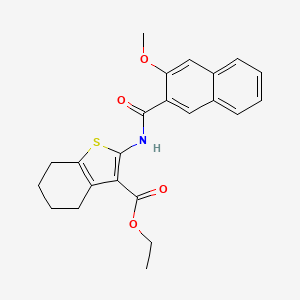
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
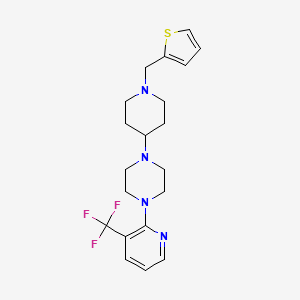
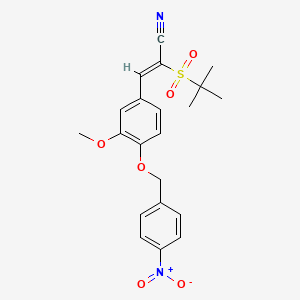
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
